4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Description

Structural Identification and Nomenclature

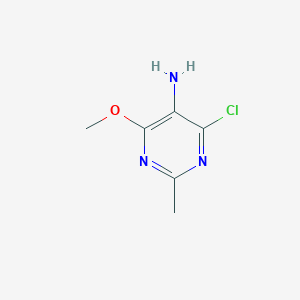

This compound possesses a distinctive molecular architecture that exemplifies the structural diversity possible within pyrimidine chemistry. The compound bears the Chemical Abstracts Service registry number 88474-31-1 and exhibits a molecular formula of C₆H₈ClN₃O with a corresponding molecular weight of 173.60 grams per mole. The systematic nomenclature reflects the precise positioning of functional groups around the six-membered heterocyclic ring, with chlorine occupying the 4-position, methoxy group at the 6-position, methyl group at the 2-position, and amino group at the 5-position.

The International Union of Pure and Applied Chemistry designation confirms the compound as this compound, while alternative nomenclature systems recognize it as 5-Pyrimidinamine,4-chloro-6-methoxy-2-methyl- and 5-Amino-4-chloro-6-methoxy-2-methylpyrimidine. The Simplified Molecular Input Line Entry System representation CC1=NC(=C(C(=N1)Cl)N)OC provides a standardized linear notation for computational applications. Furthermore, the International Chemical Identifier InChI=1S/C6H8ClN3O/c1-3-9-5(7)4(8)6(10-3)11-2/h8H2,1-2H3 and its corresponding key XOPAFBPYRUSQNI-UHFFFAOYSA-N facilitate database searches and structural comparisons.

| Property | Value | Standard |

|---|---|---|

| Molecular Formula | C₆H₈ClN₃O | Computed by PubChem 2.2 |

| Molecular Weight | 173.60 g/mol | PubChem release 2025.04.14 |

| Chemical Abstracts Service Number | 88474-31-1 | Registry Assignment |

| International Chemical Identifier Key | XOPAFBPYRUSQNI-UHFFFAOYSA-N | InChI 1.07.2 |

| Simplified Molecular Input Line Entry System | CC1=NC(=C(C(=N1)Cl)N)OC | OEChem 2.3.0 |

The structural complexity extends beyond simple substitution patterns to encompass specific electronic and steric considerations. The electron-withdrawing chlorine atom at position 4 significantly influences the electronic distribution throughout the aromatic system, while the electron-donating methoxy group at position 6 provides electronic balance. The amino group at position 5 introduces significant nucleophilic character and potential for hydrogen bonding interactions. These structural features collectively determine the compound's chemical reactivity profile and potential synthetic utility.

Historical Context in Pyrimidine Chemistry

The development of pyrimidine chemistry traces its origins to foundational work conducted in the late nineteenth century, establishing the framework for understanding compounds such as this compound. The term pyrimidine itself originated in 1884 when Pinner coined the designation from a combination of pyridine and amidine, reflecting the structural similarities to these established chemical entities. This historical perspective demonstrates that pyrimidine research emerged from systematic investigations into nitrogen-containing heterocycles, with early researchers recognizing the fundamental importance of these ring systems.

The systematic study of pyrimidines began earnestly in 1884 with Pinner, who synthesized derivatives through condensation reactions involving ethyl acetoacetate with amidines, establishing methodological approaches that would influence synthetic strategies for decades. The parent pyrimidine compound was first successfully prepared by Gabriel and Colman in 1900, employing a reduction strategy that converted barbituric acid to 2,4,6-trichloropyrimidine followed by zinc dust reduction in hot water. These pioneering synthetic approaches laid the groundwork for the sophisticated substitution chemistry that would eventually enable the preparation of complex derivatives like this compound.

The historical development of pyrimidine chemistry reveals that early investigators recognized the widespread occurrence of pyrimidine derivatives in natural systems, particularly as nucleotide bases cytosine, thymine, and uracil in nucleic acids. This biological significance provided substantial motivation for synthetic efforts aimed at creating novel pyrimidine derivatives with defined substitution patterns. The progression from simple pyrimidine synthesis to complex multi-substituted derivatives reflects decades of methodological advancement and mechanistic understanding. The specific compound this compound represents a culmination of this synthetic evolution, incorporating multiple functional groups with precise positional control.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position within contemporary heterocyclic chemistry research due to its complex substitution pattern and potential synthetic utility. The compound exemplifies the sophisticated level of structural modification achievable within pyrimidine chemistry, demonstrating how multiple functional groups can be strategically positioned to create molecules with specific electronic and steric properties. Research investigations into heterocycles incorporating pyrimidopyrimidine scaffolds have revealed their importance in medicinal chemistry applications, particularly as antibacterial, antiviral, antitumor, antiallergic, antihypertensive, anticancer, and hepatoprotective agents.

The significance of this compound extends beyond its individual properties to encompass its role as a synthetic intermediate and building block for more complex molecular architectures. The presence of reactive functional groups, including the amino group and chlorine substituent, provides multiple sites for further chemical modification through nucleophilic substitution, condensation reactions, and other synthetic transformations. These reactivity patterns enable the construction of tricyclic, tetracyclic, and binary heterocyclic systems that demonstrate enhanced biological activities and novel chemical properties.

Contemporary research has established that pyrimidine derivatives with specific substitution patterns exhibit unique reactivity profiles that distinguish them from other heterocyclic systems. The electronic effects of the chlorine, methoxy, and amino substituents in this compound create a distinctive electronic environment that influences both chemical reactivity and potential biological activity. Studies examining the reactivity of substituents attached to pyrimidopyrimidine skeletons have demonstrated the importance of understanding how thione and amide groups, nucleophilic substitutions, condensations, and ring transformations contribute to overall molecular behavior.

Classification and Taxonomic Position

This compound occupies a specific taxonomic position within the broader classification system of organic chemistry, belonging to multiple overlapping categories that reflect its structural complexity and functional group diversity. The compound is classified as an aromatic heterocyclic compound, specifically a substituted pyrimidine derivative, placing it within the diazine family of six-membered nitrogen-containing rings. The pyrimidine ring system represents one of three diazine isomers, distinguished by nitrogen atoms positioned at the 1 and 3 positions, differentiating it from pyrazine (1,4-dinitrogen) and pyridazine (1,2-dinitrogen) systems.

From a functional group perspective, the compound simultaneously belongs to several chemical categories including aromatic heterocycles, aliphatic heterocycles, heterocyclic compounds, amines, aromatic cyclic structures, primary amines, anilines, aromatic primary amines, and aryl halides. This multiple classification reflects the structural complexity inherent in the molecule and demonstrates how modern organic compounds often transcend simple categorical boundaries. The primary amine functionality places the compound within the broader amine classification, while the aromatic character situates it among aromatic primary amines and anilines.

The compound's storage and handling characteristics further define its practical classification within chemical taxonomy. Storage conditions requiring temperatures between 2-8°C with protection from light indicate sensitivity to both thermal and photochemical degradation. Physical property data including a computed density of 1.331 grams per cubic centimeter, boiling point of 271.6°C at 760 millimeters of mercury, and flash point of 118.1°C position the compound within specific handling and safety categories. These physical characteristics influence both its laboratory classification and potential industrial applications.

| Classification Category | Specific Designation | Defining Characteristics |

|---|---|---|

| Heterocyclic System | Diazine (Pyrimidine) | Six-membered ring with nitrogen at positions 1,3 |

| Functional Group | Primary Aromatic Amine | Amino group attached to aromatic system |

| Halogen Content | Aryl Halide | Chlorine directly bonded to aromatic ring |

| Ether Functionality | Aromatic Methyl Ether | Methoxy group attached to aromatic system |

| Physical State | Solid Crystalline | Room temperature solid requiring refrigerated storage |

Properties

IUPAC Name |

4-chloro-6-methoxy-2-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-3-9-5(7)4(8)6(10-3)11-2/h8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPAFBPYRUSQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404053 | |

| Record name | 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-31-1 | |

| Record name | 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The core synthetic strategy for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine involves nucleophilic substitution reactions on pyrimidine derivatives, primarily 4,6-dichloro-2-methylpyrimidine or related intermediates.

Step 1: Amination at the 5-Position

The introduction of the amino group at the 5-position is commonly achieved by reacting 4-chloro-6-methoxy-2-methylpyrimidine with ammonia or primary amines under controlled temperature conditions (50–100°C). This reaction is typically carried out in polar protic solvents such as ethanol or methanol to facilitate nucleophilic substitution of chlorine by the amino group.

The reaction conditions are optimized to maintain moderate temperatures to avoid side reactions and to maximize yield.Step 2: Methoxylation at the 6-Position

The methoxy group at the 6-position is introduced via nucleophilic substitution of the chlorine atom in 4-amino-6-chloropyrimidine intermediates using alcohols (commonly methanol) in the presence of alkaline catalysts (e.g., sodium or potassium alkoxides). The reaction temperature is maintained between 60–90°C to ensure complete substitution and high purity of the methoxylated product.Step 3: Cyclization and Purification

The cyclization of appropriate precursors, such as 4,6-dichloro-2-methylpyrimidine derivatives, is a key step to form the pyrimidine ring system with desired substitutions. Purification is generally achieved through recrystallization or chromatographic techniques to isolate the target compound with high purity.

Industrial Production Methods

Industrial-scale synthesis often employs continuous flow reactors to enhance reaction control, reproducibility, and scalability. This approach enables precise temperature regulation and efficient mixing, which are critical for the nucleophilic substitution steps.

Continuous Flow Reactors

These reactors allow for the consistent production of this compound with minimized batch-to-batch variability. Continuous removal of by-products and real-time monitoring of reaction progress improve overall yield and purity.Purification Techniques

Industrial purification typically involves crystallization from aqueous or alcoholic solvents followed by filtration and drying under vacuum. Chromatographic purification may be employed for higher purity requirements, especially for pharmaceutical-grade material.

Detailed Reaction Parameters and Yields

Mechanistic Insights and Reaction Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 4 and 6 of the pyrimidine ring are susceptible to nucleophilic attack due to the electron-deficient nature of the heterocyclic system. Ammonia or amines preferentially displace the chlorine at the 5-position to form the amino derivative, while alcohols in alkaline conditions replace the chlorine at the 6-position to form the methoxy group.Reaction Monitoring and Purity Control

High-performance liquid chromatography (HPLC) is routinely used to monitor residual starting materials and reaction completion. The target is to reduce residual 4,6-dichloropyrimidine to below 0.1% area percentage to ensure high purity of intermediates and final product.

Summary of Key Research Findings

- The preparation of this compound is well-established via nucleophilic substitution on chloropyrimidine precursors, with ammonia and methanol as key nucleophiles.

- Optimal reaction temperatures range from 50°C to 100°C, balancing reaction rate and selectivity.

- Industrial processes favor continuous flow reactors for scale-up and consistent quality.

- Purification by crystallization and chromatography ensures high purity suitable for pharmaceutical applications.

- Reaction yields for intermediate and final steps typically exceed 85%, indicating efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Condensation Reactions: The amino group at the 5th position can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-methoxy-2-methylpyrimidin-5-amine or 4-thio-6-methoxy-2-methylpyrimidin-5-amine can be formed.

Oxidation Products: Oxidized derivatives such as 4-chloro-6-methoxy-2-methylpyrimidin-5-one.

Condensation Products: Imines or related compounds formed from the reaction with aldehydes or ketones.

Scientific Research Applications

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with specific biological pathways in plants and microorganisms.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the site. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent positions and functional groups, significantly altering physicochemical and biological properties.

Key Observations :

- Electron Effects : Methoxy (electron-donating) and chlorine (electron-withdrawing) groups influence reactivity. For example, 4,6-Dichloro-5-methoxypyrimidine lacks an amine but exhibits strong intermolecular Cl···N interactions in crystal packing .

- Steric Hindrance : The methyl group at position 2 in the target compound may reduce solubility compared to analogs like 6-Chloro-2-methoxypyrimidin-4-amine .

- Biological Relevance : Fluorine in 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine enhances binding affinity in medicinal applications .

Physicochemical Properties

- Solubility : Methoxy groups generally improve water solubility, but the methyl group in the target compound may counteract this effect. For instance, 4-Chloro-6-methoxypyrimidin-2-amine forms hydrogen-bonded co-crystals with succinic acid, enhancing crystallinity .

- Stability: Chlorine at position 4 increases stability against hydrolysis compared to non-halogenated analogs.

Biological Activity

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features, including a chlorine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 2-position. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and agrochemistry.

- Molecular Formula : C6H8ClN3O

- Molecular Weight : Approximately 158.59 g/mol

- CAS Number : 88474-31-1

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Enzyme Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can significantly affect the pharmacokinetics of co-administered drugs. The implications of this activity are critical for understanding drug interactions and optimizing therapeutic regimens.

2. Antimicrobial Properties

Preliminary studies suggest potential antimicrobial and antifungal properties of this compound. Its structural characteristics may contribute to its efficacy against various pathogens, although further investigations are necessary to elucidate these effects fully.

3. Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies indicate that it may exert antiproliferative effects on various cancer cell lines. For instance, related pyrimidine compounds have demonstrated significant cytotoxicity against HeLa cells, suggesting that structural modifications can enhance biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, disrupting essential biological pathways that lead to therapeutic or pesticidal effects .

Case Studies

Several studies have explored the biological implications of this compound:

- Antiproliferative Studies : Research has indicated that certain derivatives of pyrimidines similar to this compound exhibit significant antiproliferative effects at low concentrations (e.g., below 10 μM). These findings highlight the potential for developing new anticancer agents based on this scaffold .

- Enzyme Interaction Studies : Investigations into the interactions between this compound and various cytochrome P450 enzymes have demonstrated its ability to modulate drug metabolism, providing insights into its role in pharmacology and toxicology.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine and its derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, chlorine at position 4 can be displaced using secondary amines (e.g., morpholine or piperidine) in dimethylformamide (DMF) under reflux conditions . Chloromethylation of pyrimidine precursors, followed by substitution with nucleophiles (e.g., amines, thiols), is another route, as seen in related compounds . Monitoring reaction progress via TLC (n-hexane/ethyl acetate, 8:1 v/v) is critical for optimizing yields .

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- IR spectroscopy : To confirm functional groups (e.g., NH₂ at ~3248–3336 cm⁻¹, C–S bonds at ~690 cm⁻¹) .

- NMR : To assign substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm in ¹H NMR) .

- Microanalysis : For elemental composition validation .

Q. What solvents and conditions are optimal for substitution reactions at the 4-chloro position?

- Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitutions due to their ability to stabilize transition states. Reactions often require heating (e.g., reflux at 100–120°C) and bases like K₂CO₃ to deprotonate amines or thiols .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in pyrimidine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals non-covalent interactions (e.g., Cl···N halogen bonds, 3.09–3.10 Å) that stabilize the 3D framework . For 4-Chloro-6-methoxy derivatives, intermolecular C–H···O and C–H···π interactions further influence packing . Hydrogen bonding (e.g., N–H···N) can also dictate molecular conformation .

Q. What strategies address contradictions in spectroscopic data for substituted pyrimidines?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, NH₂ groups in pyrimidines may exhibit variable IR stretching frequencies due to hydrogen bonding. Cross-validating with X-ray structures and computational simulations (e.g., DFT) helps resolve ambiguities .

Q. How does the methoxy group at position 6 influence electronic and steric effects?

- Methodological Answer : The methoxy group is electron-donating, increasing electron density at position 5 (NH₂) and altering reactivity. Steric hindrance from the methyl group at position 2 may slow substitution at position 4. Comparative studies with 6-H or 6-Cl analogs reveal differences in reaction rates and regioselectivity .

Q. What are the implications of hydrogen bonding patterns on biological activity?

- Methodological Answer : Intramolecular N–H···N hydrogen bonds (e.g., in pyrimidine-quinoline hybrids) can rigidify the structure, enhancing binding to biological targets like kinases or DNA . For example, hydrogen-bond-accepting groups (e.g., Cl, OCH₃) improve solubility and target affinity .

Q. How can computational methods optimize reaction design for novel derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for substitutions. Machine learning models trained on reaction databases (e.g., Reaxys) can propose optimal conditions (e.g., solvent, catalyst) to minimize trial-and-error experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.